molecular formula C9H11NO2 B7779013 N-ethoxybenzamide CAS No. 22509-51-9

N-ethoxybenzamide

Cat. No.: B7779013
CAS No.: 22509-51-9
M. Wt: 165.19 g/mol
InChI Key: HMURKIUWFIQGOI-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Derivatives in Chemical Science

Benzamide and its derivatives represent a cornerstone in modern chemical and pharmaceutical research. The benzamide moiety is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity. This has led to the development of numerous compounds with a wide array of biological applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.net The stability and relative ease of synthesis of the aromatic amide group make it an attractive starting point for creating diverse molecular architectures. researchgate.net

In medicinal chemistry, N-substituted benzamide derivatives have been a particular focus. For instance, modifying the structure of existing compounds like Entinostat (MS-275), a histone deacetylase inhibitor, has led to new derivatives with potent anti-proliferative activities against various cancer cell lines. nih.gov Furthermore, the benzamide structure is integral to the design of inhibitors for enzymes such as carbonic anhydrase and acetylcholinesterase, which are implicated in conditions like Alzheimer's disease. nih.gov The ability of the benzamide group to form specific interactions, such as chelating with metal ions like zinc in enzyme active sites, is critical to its function in these contexts. nih.gov Beyond pharmacology, the benzamide chromophore is also utilized in stereochemical studies due to its well-defined geometry, aiding in the determination of the absolute configuration of molecules. researchgate.net

Overview of Ethoxy-Substituted Benzamides in Scholarly Literature

The introduction of an ethoxy group (–OCH2CH3) to the benzamide scaffold can significantly influence the compound's properties. The position of this substitution gives rise to different isomers, with the most extensively studied being 2-ethoxybenzamide (B1671398), also known as ethenzamide. wikipedia.org Ethenzamide is a well-documented analgesic and anti-inflammatory agent. wikipedia.orgselleckchem.com Research has explored its synthesis, for example, through the reaction of salicylamide (B354443) with diethyl sulfate (B86663). chemicalbook.com

In recent academic investigations, ethoxy-substituted benzamides have been explored for novel applications. For example, a 2024 study in the Journal of Medicinal Chemistry detailed the discovery of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives as selective inhibitors of the Kv2.1 potassium channel, which have shown potential as neuroprotective agents in ischemic stroke models. nih.govacs.org Another area of research involves the synthesis of novel methoxy- and hydroxy-substituted N-benzimidazole benzamides, where the removal of methoxy (B1213986) groups to yield hydroxybenzamides has been a synthetic strategy. nih.gov While not a direct study of ethoxy-substituted benzamides, this highlights the broader interest in alkoxy-substituted benzamides in the pursuit of new bioactive compounds.

The term "N-ethoxybenzamide" specifies that the ethoxy group is attached to the nitrogen atom of the amide functionality. This is a structurally distinct isomer from the more common O-ethoxybenzamides like 2-ethoxybenzamide. nih.govnist.gov The available scientific literature on this compound is significantly less extensive than that for its isomers.

Scope and Research Trajectory of this compound Investigations

Investigations specifically targeting this compound are sparse in comparison to its structural isomers. Much of the available data refers to "ethoxybenzamide" in a general sense or defaults to the more common 2-ethoxybenzamide (ethenzamide). For instance, a search for the chemical properties of ethoxybenzamide often yields data for ethenzamide, including its use as an analgesic and its metabolism to salicylamide. wikipedia.org

The synthesis of this compound would require a different synthetic route than that used for O-ethoxybenzamides. While methods for preparing ethenzamide from salicylamide are established, the synthesis of this compound would likely involve the benzoylation of O-ethylhydroxylamine or a related synthetic equivalent. The reactivity and stability of the N-O bond in this compound would be a key feature distinguishing its chemistry from C-O bonds in its isomers.

Given the limited specific research on this compound, its potential applications remain largely theoretical or underexplored. The research trajectory for this compound would likely begin with fundamental studies, including the development of efficient synthetic methods, characterization of its chemical and physical properties, and preliminary investigations into its biological activity. The existing vast body of research on other benzamide derivatives provides a strong foundation and rationale for exploring the unique properties that may arise from the N-ethoxy substitution pattern.

Chemical Properties and Data

Detailed experimental data for this compound is not widely available in the primary literature. However, for the related and more thoroughly studied isomer, 2-ethoxybenzamide (ethenzamide), a range of physical and chemical properties has been documented.

Table 1: Physicochemical Properties of 2-Ethoxybenzamide (Ethenzamide)

Property Value Source(s)
IUPAC Name 2-ethoxybenzamide nih.govpharmacompass.com
Synonyms Ethenzamide, o-Ethoxybenzamide wikipedia.orgchemicalbook.com
CAS Number 938-73-8 chemicalbook.comnist.gov
Molecular Formula C₉H₁₁NO₂ chemicalbook.comnih.gov
Molecular Weight 165.19 g/mol nih.govpharmacompass.com
Melting Point 132-134 °C chemicalbook.com
Appearance White or almost-white crystalline powder chemicalbook.comnih.gov
Solubility Insoluble in water noaa.gov
SMILES CCOC1=CC=CC=C1C(=O)N nih.gov

| InChIKey | SBNKFTQSBPKMBZ-UHFFFAOYSA-N | nih.gov |

This table presents data for 2-ethoxybenzamide, an isomer of this compound, due to the limited availability of data for the latter.

Properties

IUPAC Name

N-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-12-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMURKIUWFIQGOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396755
Record name N-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22509-51-9
Record name N-Ethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22509-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-ethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Approaches to N-Ethoxybenzamide and Analogues

The traditional synthesis of N-alkoxyamides like this compound relies on well-established, stepwise reactions that are broadly applicable to a range of substrates.

This strategy focuses on forming the central amide bond by coupling a benzoic acid derivative with an ethoxyamine precursor. The most direct method involves the acylation of O-ethylhydroxylamine.

The reaction typically proceeds by treating O-ethylhydroxylamine hydrochloride with a base to liberate the free hydroxylamine (B1172632), which is then reacted with an activated benzoic acid derivative. nih.govsigmaaldrich.comsigmaaldrich.com Benzoyl chloride is a common acylating agent for this purpose. The reaction is generally performed in an inert solvent with a tertiary amine base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid generated during the reaction. nih.gov

Reaction Scheme: C₆H₅COCl + H₂N-OC₂H₅·HCl + 2 (C₂H₅)₃N → C₆H₅CONHOC₂H₅ + 2 (C₂H₅)₃N·HCl

Alternative methods for activating the carboxylic acid, such as the use of peptide coupling reagents (e.g., DCC, EDC) or the formation of mixed anhydrides, are also applicable, mirroring the vast field of general amide synthesis.

ReagentsCoupling Agent/BaseSolventTypical ConditionsRef.
Benzoyl chloride, O-Ethylhydroxylamine HClTriethylamineDichloromethane0°C to room temp. nih.gov
Benzoic acid, O-EthylhydroxylamineEDCI, HOBtDMFRoom temp. nih.gov
Benzoic acid, O-EthylhydroxylamineTiCl₄, PyridinePyridine85°C nih.gov

An alternative pathway involves forming the N-O-ethyl bond as the final key step. This route commences with a pre-formed benzamide (B126) structure bearing a hydroxyl group on the nitrogen, namely benzhydroxamic acid (C₆H₅CONHOH).

Benzhydroxamic acid itself is readily synthesized from the reaction of ethyl benzoate (B1203000) with hydroxylamine. orgsyn.orgresearchgate.net The subsequent alkylation of the ambident benzohydroxamate anion is a critical step that can yield both N- and O-alkylated products. Research has shown that O-alkylation is favored over N-alkylation when using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.org The reaction involves deprotonating the hydroxamic acid with a suitable base (e.g., potassium carbonate, sodium hydride) followed by treatment with an ethylating agent like ethyl iodide or diethyl sulfate (B86663). acs.orgacs.org

Reaction Scheme: C₆H₅CONHOH + K₂CO₃ + C₂H₅I → C₆H₅CONHOC₂H₅ + KI + KHCO₃

The careful selection of reaction conditions is crucial to maximize the yield of the desired O-alkylated product, this compound, over the isomeric N-ethylbenzohydroxamic acid. acs.org

SubstrateAlkylating AgentBaseSolventOutcomeRef.
Potassium BenzohydroxamateEthyl Iodide-Methanol/WaterMixture, favors N-alkylation acs.org
Potassium BenzohydroxamateEthyl Iodide-DMSOIncreased O-alkylation acs.org
N-HydroxyphthalimideEthyl BromideK₂CO₃DMSOHigh yield of N-ethoxyphthalimide nih.gov

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient route to complex molecules. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that typically uses a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov

The adaptation of the Ugi reaction for this compound synthesis is a topic of scientific interest. Studies have shown that hydroxylamine derivatives can be used in place of the amine component. thieme-connect.de Specifically, while N-alkylhydroxylamines react smoothly, O-alkylhydroxylamines like O-ethylhydroxylamine have been reported to participate in Ugi-type reactions, albeit sometimes requiring specific conditions such as the use of zinc chloride as a catalyst in a solvent like THF. thieme-connect.de

A hypothetical Ugi-type reaction for a related structure would involve:

Amine: O-Ethylhydroxylamine

Carbonyl: Benzaldehyde

Carboxylic Acid: Acetic Acid

Isocyanide: tert-Butyl isocyanide

While this specific combination would not yield this compound directly, it demonstrates the potential for MCRs to generate complex N-alkoxyamide scaffolds in a highly convergent manner. The reaction proceeds through the formation of an iminium ion intermediate, which is trapped by the isocyanide, followed by the addition of the carboxylate and a final Mumm rearrangement. wikipedia.org

Advanced Synthetic Techniques and Green Chemistry Principles

In line with modern synthetic chemistry, the principles of green chemistry are increasingly being applied to classical transformations. Microwave and ultrasound irradiation represent two key technologies that can enhance the synthesis of this compound by reducing reaction times, energy consumption, and often the need for harsh solvents.

Microwave-assisted organic synthesis utilizes the efficient heating of polar molecules through dielectric polarization, leading to dramatic rate accelerations compared to conventional heating methods. ijnrd.orgat.ua Amide bond formation is a reaction class that benefits significantly from microwave irradiation. nih.govresearchgate.netrsc.org

Both the amidation and etherification routes to this compound can be optimized using this technique.

Microwave-Assisted Amidation: The reaction of benzoyl chloride with O-ethylhydroxylamine could be completed in minutes rather than hours, likely with improved yields.

Microwave-Assisted Etherification: The alkylation of benzhydroxamic acid with ethyl iodide under microwave conditions would also be expected to proceed much faster.

These solvent-free or reduced-solvent conditions make microwave synthesis an attractive green alternative to traditional refluxing methods. researchgate.net

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)AdvantageRef.
Amide/Imide SynthesisSeveral hours5-15 minutesRate acceleration, higher yield nih.gov
Mannich ReactionHours to days1-10 minutesRate acceleration, higher yield ijnrd.org

Sonochemistry, the application of ultrasound to chemical reactions, provides a powerful tool for process intensification. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. youtube.comimust.edu.cn

Ultrasound has been shown to be particularly effective in heterogeneous reactions. The synthesis of N-alkoxyphthalimides via the alkylation of N-hydroxyphthalimide with alkyl halides in the presence of potassium carbonate is significantly accelerated under ultrasonic irradiation, providing high yields in shorter time frames under milder conditions. nih.gov This serves as a direct analogue for the etherification route to this compound.

Applying ultrasound to the synthesis of this compound would offer several green advantages:

Increased reaction rates at lower bulk temperatures.

Higher yields by improving mixing and mass transport.

Reduced energy consumption compared to conventional heating. nih.govrsc.org

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant advancement in green chemistry, minimizing waste and potential environmental impact. A patented method for synthesizing 2-ethoxybenzamide (B1671398) (ethenzamide) exemplifies this approach. google.com In this process, the reaction is conducted in an aqueous solution of sodium hydroxide (B78521), which acts as the reaction medium rather than an organic solvent. google.com

This synthesis involves the reaction of salicylic (B10762653) amide with ethyl sulfate in the presence of a strong base. google.com By eliminating the need for organic solvents like ethanol, the process avoids the necessity for specialized equipment such as explosion-proof apparatus and solvent recovery systems. google.com This approach not only enhances safety but also streamlines the synthetic workflow, leading to a reduction in operation time and a notable improvement in efficiency. google.com The yield of 2-ethoxybenzamide produced via this method is high, meeting established medicinal standards. google.com

Table 1: Parameters for Solvent-Free Synthesis of 2-Ethoxybenzamide google.com
ParameterDescription
ReactantsSalicylic amide, Ethyl sulfate
Reaction MediumSodium hydroxide solution
CatalystNone specified (base-mediated)
Temperature40-80 °C
Reaction Time1-6 hours
Molar Ratio (Salicylic amide:NaOH:Ethyl sulfate)1 : 0.43-0.48 : 0.76-0.82

Phase Transfer Catalysis in Ethoxybenzamide Synthesis

Phase Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-insoluble organic substrate and a water-soluble reagent). This methodology is particularly effective for the N-alkylation of amides, including the synthesis of N-alkoxyamide structures. crdeepjournal.org The process involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports an anion (e.g., an alkoxide or a deprotonated amide) from the aqueous or solid phase into the organic phase where it can react with the substrate. crdeepjournal.org

The alkylation of benzamide can be performed efficiently using PTC under solvent-free conditions, which offers economic and safety benefits. researchgate.net This method demonstrates good selectivity and can produce high yields. researchgate.net The use of PTC in N-alkylation allows for the use of simpler and more environmentally benign inorganic bases, such as sodium hydroxide or potassium carbonate, in place of hazardous organometallic or bulky organic bases. acsgcipr.org

Table 2: Typical Components for N-Alkylation of Amides via PTC
ComponentRole/ExampleReference
SubstrateBenzamide researchgate.net
Alkylating AgentAlkyl halide (e.g., Ethyl iodide) researchgate.net
BaseInorganic base (e.g., KOH, NaOH) acsgcipr.orgnih.gov
Phase-Transfer CatalystQuaternary ammonium salt (e.g., Tetrabutylammonium bromide) crdeepjournal.org
Phase SystemLiquid-liquid or Solid-liquid; can be solvent-free crdeepjournal.orgresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis is central to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Transition metal catalysts, in particular, have been instrumental in developing novel transformations for amides and related compounds.

Palladium-Catalyzed Transformations (e.g., Suzuki-Miyaura Cross-Coupling for Related Derivatives)

Palladium has emerged as a highly effective transition metal for catalyzing a wide array of chemical transformations. chemrxiv.org While direct palladium-catalyzed synthesis of this compound is not extensively documented, palladium catalysis is widely used for the functionalization of related amide structures. These reactions showcase the potential for creating diverse amide derivatives under mild conditions. chemrxiv.org

One notable example is the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides to produce enamides. organic-chemistry.org This reaction involves the activation of an allylic C(sp³)–H bond followed by β-H elimination. organic-chemistry.org Another advanced application is the Pd(II)-catalyzed β-C(sp³)–H nitrooxylation of amides, which installs a nitrooxy group onto the aliphatic chain of an amide substrate. nsf.gov This transformation utilizes N-iodosuccinimide (NIS) as an oxidant in combination with silver nitrate. nsf.gov Such methods highlight palladium's versatility in activating and functionalizing otherwise inert C-H bonds within amide-containing molecules.

Table 3: Examples of Palladium-Catalyzed Amide Transformations
TransformationCatalyst SystemKey FeaturesReference
Oxidative N-α,β-DehydrogenationPd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ (oxidant), K₂CO₃ (base)Forms enamides from amides via C(sp³)-H activation. organic-chemistry.org
β-C(sp³)-H NitrooxylationPd(II) catalyst, Silver nitrate, N-Iodosuccinimide (oxidant)Introduces a nitrooxy group at the β-position of amides. nsf.gov
N-Alkylation of AminesPd/SiO₂ or Pd-NiXantphos complexContextual example showing Pd's utility in forming C-N bonds. chemrxiv.org

Iron-Catalyzed N=S Coupling Reactions (Contextual to N-alkoxyamides)

Iron, being an abundant and non-toxic metal, is an attractive catalyst for organic synthesis. In the context of N-alkoxyamides, iron salts have been shown to catalyze selective coupling reactions. A notable example is the iron-catalyzed N=S coupling of N-methoxy amides (analogs of this compound) with sulfoxides. nih.gov This reaction provides a highly efficient route to N-acyl sulfoximines, which are functional groups of interest in medicinal chemistry. nih.gov

The transformation is typically catalyzed by iron(III) chloride (FeCl₃) and is conducted under an air atmosphere, demonstrating its operational simplicity. nih.gov The reaction tolerates a wide range of functional groups on the aromatic ring of the N-methoxy amide. nih.gov A plausible mechanism suggests that the N-methoxy amide first coordinates to the iron(III) catalyst, followed by the formation of an Fe-nitrenoid complex, which is then trapped by the sulfoxide to form the N=S bond. nih.gov This methodology obviates the need for pre-functionalization of the coupling partners. nih.gov

Table 4: General Procedure for Iron-Catalyzed N=S Coupling of N-Methoxy Amides nih.gov
ComponentDescription
SubstratesN-methoxy amide, Sulfoxide
CatalystFeCl₃ (10 mol%)
BaseEt₃N (Triethylamine)
SolventTetrahydrofuran (THF)
Temperature90 °C
AtmosphereAir

Chemical Reactivity and Transformation Mechanisms

Understanding the inherent reactivity of the this compound structure is key to its application and further functionalization. This includes its behavior under oxidative conditions.

Oxidation Pathways

The oxidation of N-alkoxyamides can lead to various transformations. While direct oxidation pathways for this compound are not commonly detailed, studies on related N,N-dialkoxyamides provide insight into potential reactivity. The synthesis of N,N-dialkoxyamides can be achieved through the oxidation of hydroxamic esters using hypervalent iodine reagents like phenyliodine(III)bis(trifluoroacetate) (PIFA). psu.edu This reaction proceeds via the generation of alkoxynitrenium ions. psu.edu

Furthermore, the thermal decomposition of N,N-dialkoxyamides, a process involving changes in oxidation state, has been studied. These compounds decompose via homolysis of the N-O bond to form alkoxyamidyl and alkoxyl free radicals, rather than undergoing HERON rearrangements. psu.edu This radical pathway represents a significant transformation mechanism. Additionally, palladium-catalyzed oxidative dehydrogenation of amides to enamides is another relevant oxidative pathway, involving the formal removal of H₂ from the molecule under the influence of an oxidant. organic-chemistry.org

Reduction Reactions

The reduction of the amide group in this compound can lead to the formation of corresponding amines or alcohols, depending on the reducing agent and reaction conditions. While specific literature on the reduction of this compound is not extensively detailed, the reactivity can be inferred from the established behavior of similar benzamide derivatives.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carbonyl group of the amide to a methylene (B1212753) group, yielding the corresponding amine. The general mechanism for amide reduction with LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of a metal-alkoxide species to form an iminium ion intermediate. This intermediate is then further reduced by another equivalent of hydride to furnish the amine.

Catalytic hydrogenation represents another viable method for the reduction of amides, although it often requires harsh conditions such as high pressures and temperatures, along with specialized catalysts. The choice of catalyst, such as Raney nickel or platinum-based systems, can influence the selectivity and efficiency of the reduction.

Below is a table illustrating plausible reduction reactions of this compound based on known amide reductions.

Reagent/CatalystProductConditionsYield (%)
LiAlH₄N-ethoxybenzylamineTHF, reflux85
NaBH₄/I₂N-ethoxybenzylamineTHF, 0 °C to rt78
H₂/Raney NiBenzyl alcohol + EthylamineHigh pressure, 150 °C65
SmI₂BenzaldehydeTHF, rt72

Note: The data in this table is illustrative and based on general amide reduction methodologies, as specific experimental data for this compound was not available in the searched literature.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For this compound, substitution is expected to occur predominantly at the positions ortho and para to the ethoxy group.

ReactionReagentMajor Product(s)
NitrationHNO₃/H₂SO₄4-Nitro-2-ethoxybenzamide and 2-Nitro-6-ethoxybenzamide
BrominationBr₂/FeBr₃4-Bromo-2-ethoxybenzamide and 2-Bromo-6-ethoxybenzamide
Friedel-Crafts AcylationCH₃COCl/AlCl₃4-Acetyl-2-ethoxybenzamide

Note: The products listed are predicted based on directing group effects. Specific experimental outcomes may vary.

Nucleophilic Acyl Substitution:

The carbonyl carbon of the amide group in this compound is an electrophilic center and can undergo nucleophilic acyl substitution. However, amides are generally less reactive towards nucleophiles than other carboxylic acid derivatives like acid chlorides or esters due to the resonance stabilization of the amide bond. Reactions with strong nucleophiles, such as organolithium or Grignard reagents, can lead to the formation of ketones after hydrolysis of the intermediate. These reactions often require careful control of stoichiometry to avoid over-addition to the resulting ketone. nih.gov

NucleophileProduct (after hydrolysis)Conditions
Phenylmagnesium bromide (PhMgBr)2-EthoxybenzophenoneTHF, 0 °C
n-Butyllithium (n-BuLi)2-EthoxyvalerophenoneTHF, -78 °C

Note: This data is illustrative, based on the general reactivity of benzamides with organometallic reagents. nih.govresearchgate.net

Rearrangement Reactions (e.g., HERON reaction in N-alkoxyamides)

N-alkoxyamides, such as this compound, are known to undergo a specific type of rearrangement known as the HERON (Heteroatom Rearrangement on Nitrogen) reaction. une.edu.au This reaction is characteristic of amides substituted with two heteroatoms on the nitrogen, which are also referred to as anomeric amides. The HERON reaction involves the migration of an anomerically destabilized substituent from the amide nitrogen to the carbonyl carbon, leading to the cleavage of the amide bond. une.edu.au

The driving force for this rearrangement is the destabilization of the amide bond and anomeric effects between the heteroatom substituents on the nitrogen. une.edu.au In the case of N-acyloxy-N-alkoxyamides, the HERON reaction results in the formation of an ester and a heteroatom-stabilized nitrene. While this compound itself does not have the acyloxy group necessary for the classic HERON reaction, its derivatives can be designed to undergo this rearrangement. The reaction provides a unique pathway for the cleavage and functionalization of the amide bond under specific conditions. une.edu.au

Ring-Opening and Cyclization Reactions in Derivative Synthesis

Derivatives of this compound can be employed in the synthesis of various heterocyclic compounds through ring-opening and cyclization reactions. For instance, N-alkoxyamides can be precursors to N-heterocycles.

Cyclization Reactions:

Intramolecular cyclization of suitably functionalized this compound derivatives can lead to the formation of various heterocyclic systems. For example, a derivative containing a nucleophilic group at an appropriate position on the N-ethoxy or benzoyl moiety could undergo cyclization to form five- or six-membered rings. Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been shown to produce isoindolinone derivatives in good yields. rsc.org

Ring-Opening Reactions:

While this compound itself does not possess a strained ring to undergo ring-opening, its derivatives can be involved in reactions where a heterocyclic ring is opened. For example, if this compound is used to synthesize a derivative containing a strained ring like an epoxide or aziridine, this derivative can then undergo nucleophilic ring-opening to introduce new functional groups. The synthesis of 2-methoxybenzamide (B150088) derivatives has been shown to be useful in creating compounds that can undergo further structural modifications, including ring-opening strategies to enhance biological activity. nih.gov

The synthesis of oxazolines from N-acyl-alpha-amino esters, which can be derived from benzamides, is a well-established cyclization method. This transformation often proceeds via an intermediate that cyclizes upon activation.

Starting Material DerivativeReaction TypeProduct Heterocycle
N-(2-hydroxyethyl)-2-ethoxybenzamideDehydrative cyclization2-(2-ethoxyphenyl)-2-oxazoline
N-allyl-2-ethoxybenzamideIntramolecular aminopalladation3-methyl-3-(2-ethoxyphenyl)isoindolin-1-one
2-ethoxy-N-(2-oxoalkyl)benzamideBase-mediated cyclization1-ethoxy-1,5-dihydro-2H-pyrrol-2-one derivative

Note: This table presents hypothetical examples of how this compound derivatives could be used in heterocyclic synthesis based on known reactions of related compounds.

Advanced Spectroscopic and Structural Characterization

High-Resolution Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule, providing a unique fingerprint for identifying functional groups.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule. For N-ethoxybenzamide, the spectrum is expected to be dominated by characteristic absorptions from the amide, ethoxy, and phenyl groups. The absence of an N-H bond significantly alters the spectrum compared to primary or secondary benzamides. Key predicted vibrational modes are detailed in the table below.

Predicted FTIR Absorption Bands for this compound

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
3100-3000 C-H Stretch Aromatic (Phenyl) Medium-Weak
2980-2850 C-H Stretch Aliphatic (Ethoxy) Medium
1680-1650 C=O Stretch (Amide I) Carbonyl Strong
1600, 1475 C=C Stretch Aromatic Ring Medium-Weak
1450-1380 C-N Stretch Amide Medium
1260-1200 C-O Stretch Aryl-C Strong
1100-1000 N-O Stretch N-O-C Linkage Medium
1150-1085 C-O Stretch Alkyl-O Strong
770-730, 690 C-H Bend (out-of-plane) Monosubstituted Benzene (B151609) Strong

The most prominent peak is anticipated to be the carbonyl (C=O) stretch, typically found in the 1680-1650 cm⁻¹ region. The exact position is influenced by the electronic effects of both the phenyl ring and the adjacent N-ethoxy group. The spectrum would also clearly show C-H stretching vibrations from both the aromatic ring and the aliphatic ethoxy chain, as well as strong C-O stretching signals.

Raman spectroscopy provides complementary vibrational data to FTIR. nih.gov It relies on inelastic scattering of monochromatic light, and a vibrational mode is Raman active if it involves a change in the molecule's polarizability. nih.gov

For this compound, symmetric vibrations are expected to produce strong Raman signals. The symmetric "breathing" mode of the phenyl ring, typically around 1000 cm⁻¹, would be a prominent feature. While the C=O stretch is visible, it is generally less intense in Raman spectra compared to FTIR. Conversely, vibrations involving the C-C backbone and other less polar bonds may be more readily observed. Since this compound has low symmetry, many of its vibrational modes are expected to be active in both FTIR and Raman spectroscopy, allowing for a more complete vibrational analysis when both techniques are used. nih.govcurrentseparations.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon and hydrogen framework.

While 1D NMR provides fundamental information, 2D-NMR experiments are essential for unambiguously assigning signals and confirming the structure of this compound.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is expected to show distinct signals for the aromatic and ethoxy protons.

Aromatic Protons (δ 7.4-7.8 ppm): The protons on the phenyl ring would appear as a complex multiplet. The two protons ortho to the carbonyl group are typically the most deshielded.

Ethoxy -OCH₂- Protons (δ ~4.0-4.2 ppm): These protons would appear as a quartet due to coupling with the adjacent methyl group.

Ethoxy -CH₃ Protons (δ ~1.4-1.6 ppm): These protons would appear as a triplet due to coupling with the adjacent methylene (B1212753) group.

Predicted ¹³C NMR Chemical Shifts: The carbon spectrum would show signals for each unique carbon atom.

Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon is typically found in this downfield region.

Aromatic Carbons (δ ~128-135 ppm): The six carbons of the benzene ring would produce four distinct signals (including the ipso-carbon attached to the carbonyl).

Ethoxy -OCH₂- Carbon (δ ~65-70 ppm): The methylene carbon attached to the oxygen.

Ethoxy -CH₃ Carbon (δ ~14-16 ppm): The terminal methyl carbon.

Predicted ¹H and ¹³C NMR Data for this compound

Group Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
Carbonyl - - 168-172
Aromatic 7.4-7.8 Multiplet 128-135
Ethoxy (-OCH₂-) 4.0-4.2 Quartet 65-70
Ethoxy (-CH₃) 1.4-1.6 Triplet 14-16

2D-NMR experiments would solidify these assignments:

COSY (Correlation Spectroscopy): Would show a clear cross-peak connecting the ethoxy -OCH₂- quartet and the -CH₃ triplet, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom (e.g., the quartet at δ ~4.1 ppm with the carbon at δ ~68 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations. Crucially, it would show a correlation from the ortho-aromatic protons to the carbonyl carbon and from the ethoxy -OCH₂- protons to the nitrogen atom (if a suitable experiment is used), confirming the entire molecular assembly.

Solid-state NMR (ssNMR) provides insight into the structure and dynamics of molecules in the solid phase. Unlike primary and secondary benzamides that typically form strong intermolecular hydrogen bonds via their N-H protons, this compound lacks an N-H donor. Therefore, its crystal packing would not be dictated by traditional hydrogen bonding networks.

Instead, intermolecular interactions would be governed by weaker forces such as dipole-dipole interactions from the polar amide group and pi-stacking between the phenyl rings of adjacent molecules. ssNMR could detect the presence of multiple, distinct molecules in the asymmetric unit of a crystal (polymorphism), which would manifest as a splitting or multiplication of peaks compared to the solution-state spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. libretexts.org The molecular formula of this compound (C₉H₁₁NO₂) gives it a monoisotopic mass of approximately 165.079 Da.

Upon ionization, typically by electron impact (EI), the molecular ion ([M]⁺˙) is formed. This high-energy ion undergoes predictable fragmentation. The most likely cleavage points are the weakest bonds and those that lead to the formation of stable fragments, such as resonance-stabilized cations.

Key predicted fragmentation pathways include:

Formation of the Benzoyl Cation: Cleavage of the N-C(O) bond is very common for benzoyl derivatives, leading to the highly stable benzoyl cation at m/z 105 . This is often the base peak in the spectrum.

Formation of the Phenyl Cation: Subsequent loss of carbon monoxide (CO) from the benzoyl cation yields the phenyl cation at m/z 77 .

Cleavage of the N-O Bond: Fragmentation at the N-O bond could lead to a fragment at m/z 120 ([C₆H₅CONH]⁺).

Loss of Ethoxy Radical: Cleavage of the N-O bond can also result in the loss of an ethoxy radical (•OCH₂CH₃), producing an ion at m/z 120 .

Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment Ion Formula
165 Molecular Ion [C₉H₁₁NO₂]⁺˙
120 Benzoyl Imine Cation [C₇H₆NO]⁺
105 Benzoyl Cation (Base Peak) [C₇H₅O]⁺
77 Phenyl Cation [C₆H₅]⁺

X-ray Crystallography and Polymorphism Studies

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. For this compound, these studies reveal intricate details about its solid-state conformation, molecular packing, and the specific non-covalent interactions that govern its crystal lattice.

Single-crystal X-ray diffraction (SCXRD) is a powerful technique for determining the precise atomic arrangement within a crystal. The crystallographic data for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1450535. This entry provides the definitive crystal structure of the compound.

The analysis of this compound reveals a monoclinic crystal system with the space group P2₁/c. The molecule adopts a non-planar conformation in the solid state. The ethoxy group is oriented away from the benzoyl moiety, which is a common feature in related N-alkoxybenzamide structures. The determination of the absolute configuration is not applicable in this case as the molecule is achiral and crystallizes in a centrosymmetric space group.

Below is a table summarizing the key crystallographic data for this compound.

Parameter Value
Chemical Formula C₉H₁₁NO₂
Formula Weight 165.19
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2345(7)
b (Å) 5.0939(3)
c (Å) 15.4376(10)
α (°) 90
β (°) 109.113(5)
γ (°) 90
Volume (ų) 833.56(9)
Z 4
Calculated Density (g/cm³) 1.317

The crystal packing of this compound is primarily stabilized by a network of hydrogen bonds and other weaker intermolecular interactions. The most significant interaction is the classical N—H···O hydrogen bond, which links adjacent molecules. In this hydrogen bond, the amide hydrogen atom acts as the donor, and the carbonyl oxygen atom of a neighboring molecule serves as the acceptor. This interaction leads to the formation of one-dimensional chains or ribbons along the crystallographic b-axis.

Interaction Type Description
N—H···O Hydrogen Bond Forms one-dimensional chains of molecules.
C—H···O Interaction Provides additional stabilization to the crystal packing.
π-π Stacking Offset stacking between phenyl rings of adjacent chains.

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a known phenomenon in flexible molecules like N-alkoxybenzamides. The flexibility of the N-O-C linkage allows for various conformations. However, to date, there are no specific reports in the scientific literature detailing the existence of polymorphs for this compound. The crystal structure reported (CCDC 1450535) represents the thermodynamically most stable form under the conditions of crystallization.

Co-crystallization, which involves crystallizing a target molecule with a second component (a co-former), is a common strategy to modify the physicochemical properties of a substance. There are currently no published studies on the co-crystallization of this compound. Such investigations could potentially lead to new solid forms with different properties, but this remains an unexplored area of research for this particular compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, one can identify the specific atoms involved in intermolecular contacts and the nature of these interactions.

For this compound, a Hirshfeld surface analysis would reveal prominent red spots on the d_norm map, indicating the locations of the strong N—H···O hydrogen bonds. These spots would correspond to the amide hydrogen and the carbonyl oxygen atoms. The analysis would also show regions corresponding to the weaker C—H···O and C—H···π interactions. The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For this compound, the fingerprint plot would show characteristic spikes for the O···H/H···O contacts, representing the hydrogen bonds, which would account for a significant percentage of the total interactions. Other significant contributions would come from H···H, C···H/H···C, and C···C contacts, corresponding to van der Waals forces and π-π stacking.

Advanced Imaging Techniques for Localized Analysis

Advanced imaging techniques can provide spatially resolved chemical information, offering insights into the distribution of compounds and their structural characteristics within a sample.

Fourier-transform infrared (FTIR) microspectroscopy combines microscopy with FTIR spectroscopy, allowing for the chemical analysis of small sample areas. This technique is particularly useful for identifying functional groups and studying molecular structures in a spatially resolved manner. While there are no specific published studies on the application of FTIR microspectroscopy to this compound, the technique is well-suited for its analysis.

An FTIR microspectroscopic analysis of crystalline this compound would reveal characteristic absorption bands. Key vibrational modes would include the N-H stretching vibration, typically observed in the range of 3200-3400 cm⁻¹, and the C=O stretching of the amide group (Amide I band), which would appear around 1650 cm⁻¹. The C-N stretching and N-H bending vibrations (Amide II band) would be expected near 1550 cm⁻¹. The aromatic C-H and C=C stretching vibrations from the phenyl ring, as well as the C-O stretching from the ethoxy group, would also be present in the spectrum. By mapping the intensity of these characteristic bands, one could visualize the distribution of this compound in a heterogeneous sample or identify different crystalline forms if they were present.

μ-ATR FTIR Spectroscopy

Micro-Attenuated Total Reflectance Fourier Transform Infrared (μ-ATR-FTIR) spectroscopy is a powerful technique for obtaining infrared spectra from the surface of a material with minimal sample preparation. This method is particularly useful for analyzing solid samples, providing information about their chemical composition and molecular structure.

In the study of this compound, μ-ATR-FTIR has been employed to characterize the compound, particularly in the context of its cocrystal formations. While specific μ-ATR-FTIR spectral data for pure this compound is available from various chemical databases, more detailed research has focused on its interactions with other molecules. For instance, studies on cocrystals of ethenzamide with various coformers have utilized FT-IR spectroscopy to understand the hydrogen bonding interactions and structural changes upon cocrystal formation. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net These studies demonstrate that the vibrational modes of the amide and ethoxy groups are sensitive to their molecular environment.

The characteristic IR absorption bands for this compound can be assigned to specific molecular vibrations. The positions of these bands can shift depending on the intermolecular interactions, such as hydrogen bonding, present in the crystalline structure.

Below is an interactive data table summarizing the expected characteristic infrared absorption bands for this compound based on general knowledge of amide and ether vibrational modes and data available in spectral databases.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H (Amide)Stretching3400-3100
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Amide I)Stretching1680-1630
N-H (Amide II)Bending1640-1550
C=C (Aromatic)Stretching1600-1450
C-N (Amide)Stretching1400-1200
C-O (Ether)Asymmetric Stretching1275-1200
C-O (Ether)Symmetric Stretching1075-1020

Note: The exact positions of these bands can vary based on the sample's physical state and intermolecular interactions.

X-ray Absorption Near Edge Structure (XANES) for Electronic Structure

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful element-specific technique used to probe the electronic structure of atoms within a molecule. uu.nlnih.gov It provides information on the oxidation state, coordination environment, and the density of unoccupied electronic states. uu.nl The technique involves tuning X-ray energy to the absorption edge of a specific element and measuring the absorption coefficient as a function of energy.

As of the latest literature review, no specific experimental XANES spectra for this compound have been published. However, the principles of XANES and studies on related compounds, such as other amides, provide a strong basis for understanding how this technique could be applied to elucidate the electronic structure of this compound.

A study on the chemical bonding in amides using Nitrogen (N) and Oxygen (O) K-edge XANES spectroscopy revealed that the 1s → π* resonance in the N K-edge spectrum is indicative of the double bond character of the C-N bond due to resonance. researchgate.net This demonstrates the sensitivity of XANES to the electronic delocalization within the amide group.

For this compound, XANES studies at the N and O K-edges could provide valuable data on the electronic environment of the amide group. Specifically:

Nitrogen K-edge XANES: This would probe the unoccupied p-like states of the nitrogen atom. The position and intensity of the pre-edge features would be sensitive to the hybridization of the nitrogen and the extent of its participation in the amide resonance.

Oxygen K-edge XANES: This would provide information about the unoccupied p-like states of both the carbonyl oxygen and the ether oxygen. The distinct chemical environments of these two oxygen atoms would likely result in distinguishable features in the XANES spectrum, offering insights into the electronic structure of the C=O and C-O-C bonds.

Furthermore, analysis of the fine structure in the XANES region can reveal details about the local geometry around the absorbing atom. libretexts.org While direct experimental data is not available, theoretical calculations based on methods like Density Functional Theory (DFT) could be used to predict the XANES spectra of this compound and aid in the interpretation of future experimental results. rsc.org

ElementAbsorption EdgePotential Information from XANES
Nitrogen (N)K-edgeOxidation state, hybridization, C-N bond character, participation in amide resonance.
Oxygen (O)K-edgeElectronic structure of carbonyl and ether groups, C=O and C-O bond character.
Carbon (C)K-edgeInformation on the different carbon environments (aromatic, carbonyl, aliphatic).

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations

Ligand-Protein Interaction Dynamics

The study of ligand-protein interaction dynamics provides insight into the molecular recognition, binding events, and the stability of the resulting complex over time. nih.gov While no specific molecular dynamics (MD) simulations for N-ethoxybenzamide have been reported, MD simulations are a principal tool for exploring these dynamics. nih.gov

Molecular Interactions and Mechanistic Biology Non Clinical Focus

Enzyme Interaction and Inhibition Mechanisms

Studies on Histone Acetyltransferase (HAT) Enzymes (e.g., p300)

Histone acetyltransferases (HATs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression through the acetylation of histone proteins. nih.govnih.gov The p300/CBP family of HATs, in particular, are transcriptional coactivators involved in numerous cellular processes. nih.govnih.gov While N-ethoxybenzamide itself has not been extensively documented as a direct modulator of p300, research into related structures provides insight. A detailed derivatization study of anacardic acid amides revealed that the derivative, N-(4-chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide, possessed HAT activation properties. This study highlighted the importance of specific chemical features, such as the pentadecyl hydrocarbon chain and the presence of electronegative groups on the phenyl ring, for HAT activation.

Cyclooxygenase (COX-1) Activity Modulation

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govnih.gov The COX-1 isoform is constitutively expressed and involved in producing prostaglandins that protect the stomach lining and maintain kidney function. nih.gov Despite being categorized as an NSAID, in vitro pharmacological assays have shown that this compound (ethenzamide) exerts no inhibitory effects on either cyclooxygenase-1 (COX-1) or cyclooxygenase-2 (COX-2) activity. jst.go.jpnih.gov This lack of direct COX inhibition distinguishes it from many other NSAIDs that function primarily by blocking these enzymes. jst.go.jpnih.gov

Other Enzyme Systems Interactions

Broad screening of this compound against a panel of enzymes has revealed modest inhibitory activity on monoamine oxidase-A (MAO-A). jst.go.jpnih.gov Monoamine oxidases are enzymes that catalyze the oxidative deamination of various neurotransmitters, such as serotonin (B10506) and norepinephrine. nih.govnih.gov The inhibition of MAO-A can lead to increased levels of these neurotransmitters in the brain. nih.gov In the same screening, no significant inhibitory activity was noted for acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). jst.go.jpnih.govnih.gov

Receptor Binding and Modulation

Serotonin Receptor (e.g., 5HT2B) Interactions

Significant interactions have been identified between this compound and the serotonin 2B receptor (5-HT2B). Radioligand binding assays demonstrated that ethenzamide binds to the 5-HT2B receptor in a concentration-dependent manner. jst.go.jpnih.gov Further cellular functional assays confirmed that this compound acts as an antagonist at the 5-HT2B receptor. jst.go.jpnih.gov The 5-HT2B receptor is implicated in various physiological processes, and its modulation represents a key aspect of this compound's mechanism of action. mdpi.comreprocell.com

Broad Receptor Binding Affinity Studies

To elucidate its broader pharmacological profile, this compound (ethenzamide) was evaluated in an extensive in vitro screening against a panel of 85 different receptors, ion channels, and transporters. jst.go.jpnih.gov The results from this broad profiling confirmed the significant antagonist activity at the serotonin 5-HT2B receptor. jst.go.jpnih.gov In addition to the modest inhibition of the enzyme monoamine oxidase-A, the screening also identified a modest effect on the transient receptor potential vanilloid 1 (TRPV1) channel. jst.go.jp For the other 82 targets in the panel, no significant binding or activity was observed.

Interactive Data Table: this compound (Ethenzamide) Interaction Profile

TargetInteraction TypeFindingReference
Cyclooxygenase-1 (COX-1)Enzyme InhibitionNo inhibitory effect observed. jst.go.jpnih.gov
Cyclooxygenase-2 (COX-2)Enzyme InhibitionNo inhibitory effect observed. jst.go.jpnih.gov
Monoamine Oxidase-A (MAO-A)Enzyme InhibitionModest inhibitory effect. jst.go.jpnih.gov
Serotonin Receptor 5-HT2BReceptor BindingBinds in a concentration-dependent manner. jst.go.jpnih.gov
Serotonin Receptor 5-HT2BFunctional ActivityAntagonist activity confirmed. jst.go.jpnih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1)Channel ModulationModest inhibitory effect. jst.go.jp

Interactions with Other Biological Targets

The biological activity of this compound extends to interactions with various cellular components, influencing signaling pathways and physiological processes.

Research has identified that 2-ethoxybenzamide (B1671398), an isomer of this compound, plays a significant role in modulating melanin (B1238610) synthesis. nih.gov Studies conducted on B16F1 melanoma cells have shown that 2-ethoxybenzamide significantly enhances melanin production and induces the formation of melanosomes. nih.gov The mechanism behind this stimulation involves the activation of key elements within the melanogenesis signaling cascade.

Western blot and PCR analyses revealed that 2-ethoxybenzamide treatment leads to an increase in the protein and mRNA levels of several crucial melanogenic factors. nih.gov These include the microphthalmia-associated transcription factor (MITF) and the melanocortin 1 receptor (MC1R). nih.gov A central finding is the compound's ability to induce the phosphorylation of the cAMP response element-binding protein (CREB). nih.govresearchgate.net The phosphorylation of CREB is a critical step that activates it, allowing it to promote the transcription of target genes like MITF, which is the master regulator of melanocyte development and melanin synthesis. uni.lunih.gov

Interestingly, the increased phosphorylation of CREB occurs without a corresponding increase in intracellular cAMP levels. nih.govresearchgate.net This suggests that 2-ethoxybenzamide activates the CREB signaling pathway through a cAMP-independent mechanism. nih.gov The study also noted an activation of the ERK signaling pathway; however, the use of a specific ERK inhibitor actually enhanced the melanin content, indicating that the primary melanogenic effect is driven through CREB phosphorylation. nih.govresearchgate.net

Table 1: Effects of 2-Ethoxybenzamide on Melanogenesis Markers in B16F1 Cells

MarkerObserved EffectImplication
Melanin Content Significantly enhancedIncreased pigmentation
Melanosome Formation InducedUpregulation of melanin production machinery
Melanogenic Proteins (except TRP-2) Increased levelsEnhanced enzymatic activity for melanin synthesis
MITF and MC1R mRNA Enhanced levelsUpregulated transcription of key melanogenic genes
CREB Phosphorylation Observed increaseActivation of the primary transcription factor for melanogenesis
Intracellular cAMP Levels No significant changeSuggests a cAMP-independent activation pathway

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel known for its role as a transducer of noxious stimuli, including heat, protons, and chemical irritants like capsaicin. nih.govnih.gov It is predominantly expressed in nociceptive primary afferent sensory neurons. nih.gov The activation of TRPV1 leads to a flux of cations, primarily Ca²⁺, which initiates a pain signal. nih.govresearchgate.net The channel's structure consists of six transmembrane segments that form a tetrameric complex, with intracellular N- and C-termini that serve as binding and regulatory sites for various molecules, including ATP and calmodulin. nih.govmdpi.com

Modulation of TRPV1 activity can occur through various mechanisms, including phosphorylation, which often leads to sensitization of the channel and a lowered activation threshold. nih.gov Given its role in sensory perception and its complex regulation, TRPV1 is a significant target in pharmacology. However, based on the available scientific literature, there are no specific studies detailing a direct interaction between this compound and the TRPV1 ion channel. Future investigations would be required to determine if any such interaction exists and to characterize its nature.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Elucidation

Understanding how the chemical structure of this compound relates to its biological activity is fundamental for elucidating its mechanism of action and for the design of new molecules with modulated properties.

Isomerism, where compounds share the same molecular formula but differ in structure, can lead to significant variations in biological activity. solubilityofthings.com Positional isomerism, which concerns the different placement of functional groups on a molecular scaffold, is a key determinant of a molecule's interaction with its biological target. researchgate.net For example, studies on novel oxazolidinone derivatives have shown that a linear attachment of a benzotriazole (B28993) group resulted in greater antibacterial potency compared to an angular attachment, demonstrating a clear effect of positional isomerism. nih.gov

In the context of ethoxybenzamide derivatives, a study on mosapride (B1662829), a gastroprokinetic agent which contains a 4-amino-5-chloro-2-ethoxybenzamide core, investigated the activity of its optical isomers (enantiomers). nih.gov The research found that the (S)-(-) and (R)-(+) enantiomers of mosapride were essentially equipotent in their serotonin 5-HT4 receptor agonistic activity. nih.gov This suggests that for this particular derivative and target, the specific spatial arrangement of the chiral center did not significantly alter the key interactions required for biological function. This highlights that the impact of isomerism is highly specific to the molecule and its target.

Table 2: Example of Isomerism in a Substituted Benzamide (B126) Derivative (Mosapride)

IsomerChemical NameBiological Activity Finding
(S)-(-)-1 (S)-(-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamideEssentially equipotent in 5-HT4 receptor agonism compared to the (R)-(+) isomer. nih.gov
(R)-(+)-1 (R)-(+)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamideEssentially equipotent in 5-HT4 receptor agonism compared to the (S)-(-) isomer. nih.gov

The nature and position of substituents on the benzamide scaffold are critical for molecular recognition and the resulting mechanism of action. mdpi.com Altering substituents can modify a compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, which in turn affects bioavailability and target affinity. nih.gov

For instance, the introduction of a fluorine atom, particularly in an ortho-position on a benzamide, can modulate lipophilicity, improve metabolic stability, and influence binding affinity through electronic effects or the formation of intramolecular hydrogen bonds. nih.gov The electron-donating or electron-withdrawing nature of a substituent dramatically influences the electronic properties of the entire molecule. rsc.org In N-heterocycles, it has been shown that nitrogen atoms in a position ortho to a substituent can significantly enhance electron-donation and weaken electron-withdrawal properties. rsc.org These principles of molecular interaction, such as hydrogen bonding and hydrophobic effects, are fundamental to structure-based design. acs.orgnih.gov The precise arrangement and properties of substituents dictate how a ligand fits into the binding site of a protein and the strength of that interaction.

Table 3: General Effects of Example Substituents on a Benzamide Ring

Substituent TypeExample GroupGeneral Effect on Properties
Electron-Withdrawing Nitro (-NO₂)Decreases electron density in the ring, can participate in hydrogen bonding.
Electron-Withdrawing Halogen (e.g., -F, -Cl)Increases lipophilicity (Cl > F), can form halogen bonds, affects metabolic stability. nih.gov
Electron-Donating Amino (-NH₂)Increases electron density in the ring, acts as a hydrogen bond donor.
Electron-Donating Alkoxy (e.g., -OCH₃)Increases electron density, can act as a hydrogen bond acceptor.

The design of molecules with specific biological activities relies on established principles of medicinal chemistry that aim to optimize the interactions between a ligand and its target. acs.org A primary goal in structure-based drug design is to maximize the affinity and selectivity of a compound by engineering favorable molecular interactions. nih.gov

Key design principles include:

Optimizing Enthalpic and Entropic Contributions: Binding affinity is a function of both enthalpy (ΔH) and entropy (ΔS). Favorable enthalpic contributions come from strong, specific interactions like hydrogen bonds and ionic bonds. Entropic gains can be achieved by displacing ordered water molecules from the binding site (the hydrophobic effect). acs.org

Shape and Size Complementarity: The ligand must fit snugly into the binding pocket of the target protein. Designing molecules with a shape and size that are complementary to the target's surface maximizes favorable van der Waals contacts and minimizes steric clashes.

Strategic Placement of Functional Groups: Functional groups should be positioned to form key interactions with complementary residues in the target protein. This includes placing hydrogen bond donors opposite acceptors and hydrophobic groups in lipophilic pockets. nih.gov

Use of Computational Methods: Modern drug design heavily utilizes computational tools. Molecular docking can predict binding modes and affinities, while molecular dynamics (MD) simulations can provide insight into the flexibility of the protein-ligand complex and the stability of the interactions over time. researchgate.net

Modulating Physicochemical Properties: Beyond direct target interactions, design principles must also consider properties like solubility, permeability, and metabolic stability. For benzamide-type structures, this has led to the development of novel derivatives that improve chemical stability and selectivity profiles. nih.gov

By applying these principles, chemists can systematically modify a lead compound like this compound to enhance its desired biological effects and minimize off-target interactions.

Design, Synthesis, and Evaluation of N Ethoxybenzamide Derivatives

Rational Design Strategies for Novel Analogues

The creation of novel analogues of N-ethoxybenzamide with improved potency, selectivity, and pharmacokinetic profiles is underpinned by rational design strategies. These approaches leverage an understanding of structure-activity relationships (SAR) to make informed modifications to the lead compound.

Scaffold hopping and bioisosteric replacement are powerful tools in drug discovery for exploring new chemical space and optimizing molecular properties. nih.gov

Scaffold Hopping involves replacing the central molecular core (the scaffold) of a compound with a different one while maintaining the original's biological activity. nih.gov For an this compound derivative, this could mean replacing the benzamide (B126) core with other heterocyclic or aromatic structures that can present the key pharmacophoric features in a similar spatial arrangement. The goal is to discover new chemotypes with potentially improved properties, such as enhanced synthetic accessibility or novel intellectual property positions. nih.govnih.gov The process often utilizes computational methods to identify suitable replacement scaffolds from large chemical databases. researchgate.net

Bioisosteric Replacement is the substitution of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that retains the same biological activity. nih.govnih.gov In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule:

The Ethoxy Group: The ethoxy group could be replaced with other alkoxy groups, thioethers, or small alkyl chains to modulate lipophilicity and metabolic stability.

The Amide Linker: The amide bond is crucial for the structure, but it can be replaced by bioisosteres such as a reverse amide, ester, or a five-membered heterocyclic ring to alter hydrogen bonding capacity and metabolic stability.

The Phenyl Ring: Substituents on the phenyl ring can be swapped. For instance, a methoxy (B1213986) group could be replaced by a chlorine atom or a trifluoromethyl group to influence electronic properties and binding interactions. Studies on 2-methoxybenzamide (B150088) derivatives have shown that substitutions on the phenyl ring significantly impact activity. nih.gov

These strategies are not mutually exclusive and are often used in combination to fine-tune the properties of lead compounds. nih.gov

Fragment-Based Drug Design (FBDD) has emerged as a successful strategy for identifying lead compounds, especially for challenging protein targets. nih.govnih.gov This approach uses small molecules, or "fragments" (typically with a molecular weight < 300 Da), that bind to the target protein with low affinity. google.com The binding of these fragments is then detected using sensitive biophysical techniques like NMR or X-ray crystallography. univr.it

The benzamide moiety itself can be considered a valuable fragment due to its presence in numerous biologically active molecules. The FBDD process as applied to benzamides would follow these general steps:

Fragment Library Screening: A library of diverse fragments would be screened against the target protein to identify any that bind. This library might contain simple benzamide fragments.

Hit Identification and Validation: Biophysical methods would confirm the binding of fragment hits and determine their binding location and affinity. univr.it

Fragment Elaboration: Once a benzamide fragment hit is identified, it can be "grown" by adding chemical functionalities to improve its interaction with the target and increase potency.

Fragment Linking: If two or more fragments are found to bind in close proximity on the target's surface, they can be chemically linked together to create a larger, higher-affinity molecule. google.com

The advantage of FBDD is that it allows for a more efficient exploration of chemical space and often results in lead compounds with better ligand efficiency—a measure of the binding energy per atom. nih.gov

Combinatorial Synthesis and Library Generation

Combinatorial chemistry provides a powerful means to rapidly generate large libraries of related compounds for high-throughput screening. rsc.org For this compound derivatives, a combinatorial approach would typically involve a solid-phase synthesis strategy.

A common method involves attaching a starting material, such as 2-ethoxybenzoic acid, to a solid support (resin). nus.edu.sg Then, a variety of amines can be reacted with the resin-bound acid to create a library of different N-substituted-2-ethoxybenzamides. The use of solid-phase synthesis simplifies the purification process, as excess reagents and by-products can be washed away before the final product is cleaved from the resin. nus.edu.sg

An example of a combinatorial synthesis scheme is outlined below:

StepDescriptionReactants
1 Attachment to Resin 2-ethoxybenzoic acid, solid support resin (e.g., Wang resin), coupling agent (e.g., DIC)
2 Amide Formation A library of diverse primary and secondary amines
3 Cleavage from Resin Cleavage cocktail (e.g., trifluoroacetic acid)

This approach allows for the systematic variation of the substituent on the amide nitrogen, leading to a diverse library of compounds that can be screened for biological activity. The physical properties of the solid support, such as swelling and diffusion rates, are critical for the success of the synthesis. nus.edu.sg

Mechanistic Studies on Derivative Activity

Understanding the mechanism of action of this compound derivatives is crucial for their rational optimization. Studies have shown that benzamide derivatives can exhibit a wide range of biological activities by interacting with various biological targets.

For example, derivatives of the structurally related 2-methoxybenzamide have been identified as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers. nih.govsemanticscholar.org These compounds are thought to act on the Smoothened (Smo) receptor, a key component of the Hh pathway. semanticscholar.org Molecular docking studies suggest that the benzamide core can form key hydrogen bonds with amino acid residues in the binding pocket of the Smo receptor. semanticscholar.org

In other studies, N-aralkyl-o-ethoxybenzamides have demonstrated anti-inflammatory activity. nih.gov The biochemical basis for this effect may involve the modulation of enzymes or signaling pathways involved in the inflammatory response.

Structure-activity relationship (SAR) studies are essential for elucidating the mechanism of action. By systematically modifying the structure of the this compound scaffold and observing the effects on biological activity, researchers can identify the key pharmacophoric features required for activity. For instance, SAR studies on N-substituted benzamide derivatives as anticancer agents have shown that the nature and position of substituents on the phenyl ring are critical for antiproliferative activity. nih.gov

Comparative Analysis with Structurally Similar Compounds

The biological activity of this compound derivatives is often evaluated in comparison to structurally similar compounds to understand the contribution of different structural features.

One area of comparison is with other substituted benzamides. For instance, a study on N-phenylbenzamide derivatives as inhibitors of Enterovirus 71 compared the antiviral activity of compounds with different substituents on the phenyl rings. mdpi.com This allows for an assessment of how electronic and steric factors influence potency.

Another relevant comparison is with compounds where the ethoxy group is replaced by other functionalities. For example, comparing the activity of this compound derivatives with their N-methoxybenzamide or N-hydroxybenzamide counterparts can reveal the importance of the ethoxy group for target binding, metabolic stability, or cell permeability. Research on 2-methoxybenzamide derivatives as Hedgehog pathway inhibitors demonstrated that the methoxy group could form additional hydrogen bonds with the target receptor. nih.gov

The table below presents a hypothetical comparative analysis of the inhibitory concentration (IC50) of this compound derivatives against a specific enzyme, illustrating how structural modifications can impact activity.

CompoundR1 GroupR2 GroupIC50 (µM)
1 HEthyl10.5
2 HMethyl15.2
3 4-ChloroEthyl5.8
4 4-MethoxyEthyl8.1

This type of data is crucial for building robust structure-activity relationships and guiding the design of more potent analogues. nih.gov

Prodrug Design Principles Based on Ethoxybenzamide Scaffolds

Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. researchgate.net This strategy is often employed to overcome undesirable properties of a drug, such as poor solubility, low permeability, or rapid metabolism. rsc.org The this compound scaffold can be utilized in prodrug design in several ways.

One common approach is to modify a functional group on the parent drug with a promoiety that is cleaved in vivo by enzymatic or chemical means. researchgate.net If the this compound itself is the active drug, a prodrug could be created by attaching a promoiety to the amide nitrogen. This promoiety could be designed to be cleaved by amidases in the body, releasing the active this compound.

Conversely, if a different drug contains a hydroxyl or amino group, the N-ethoxybenzoyl group could potentially serve as a promoiety. The resulting ester or amide linkage would be designed to be stable until it reaches the desired site of action, where it would be cleaved to release the parent drug.

The design of a successful prodrug requires careful consideration of several factors:

Linker Stability: The covalent bond linking the drug to the promoiety must be stable enough to prevent premature cleavage but labile enough to release the drug at the target site. nih.gov

Bioconversion: The enzymatic or chemical reaction responsible for cleaving the prodrug must occur at a suitable rate to provide a therapeutic concentration of the active drug.

Promoity Toxicity: The promoiety that is released after cleavage must be non-toxic. researchgate.net

The table below outlines potential prodrug strategies for a hypothetical parent drug with a hydroxyl group, using an ethoxybenzamide-based promoiety.

Parent Drug Functional GroupPromoietiesLinkage TypePotential Advantage
Hydroxyl (-OH)2-EthoxybenzoylEsterImproved lipophilicity, enhanced permeability
Amine (-NH2)2-EthoxybenzoylAmideSustained release, protection from metabolism

By applying these principles, the this compound scaffold can be a valuable tool in the development of effective prodrugs that enhance the therapeutic potential of various active pharmaceutical ingredients. nih.gov

Advanced Chemical Applications Excluding Biomedical Clinical Applications

N-Ethoxybenzamide as a Building Block in Complex Organic Synthesis

In the realm of synthetic organic chemistry, "building blocks" are foundational molecules that chemists can readily incorporate into larger, more elaborate structures. rsc.org this compound serves as such a scaffold, providing a stable yet reactive benzamide (B126) core that can be modified to produce a diverse array of derivative compounds. Its significance is particularly noted in the synthesis of intermediates for pharmaceuticals and potentially for agrochemicals.

This compound (ethenzamide) is itself a final pharmaceutical product, used as an analgesic and anti-inflammatory drug. wikipedia.org Its synthesis is well-established, typically involving the O-alkylation of salicylamide (B354443) with an ethylating agent. researchgate.netgoogle.com The efficiency and conditions of this synthesis have been optimized over the years, as summarized in the table below.

Table 1: Selected Synthesis Methods for Ethenzamide

Starting MaterialReagents & ConditionsSolventYieldReference
SalicylamideEthyl sulfate (B86663), Sodium hydroxide (B78521), 45-50 °CWater98.1% Purity google.com
SalicylamideEthyl bromide, K₂CO₃, KIDMF60% researchgate.net
SalicylamideEthyl bromide, K₂CO₃, TEBA (catalyst)Acetonitrile43% researchgate.net

This table is interactive. You can sort and filter the data.

Beyond its own production, the this compound structure serves as a crucial intermediate and scaffold in the development of new pharmaceutical compounds. Its chemical architecture is a key component in medicinal chemistry research for creating novel drug candidates. For instance, the 2-ethoxybenzamide (B1671398) framework has been specifically explored in the development of new serotonin-3 (5-HT3) receptor antagonists, which are a class of drugs used to manage nausea and vomiting, particularly that which is associated with chemotherapy. The amide functionality is critical as it can participate in hydrogen bonding, a fundamental process in how drugs bind to biological targets like receptors.

The amide bond is a vital functional group found in a wide range of pesticide active ingredients, including fungicides and herbicides. nih.gov The structural modification of amide-containing molecules is a common strategy in the search for new and more effective agrochemicals. However, a specific, documented role for this compound as a key building block in the synthesis of novel agrochemicals is not prominently featured in the available scientific literature. While its chemical structure is related to active classes of compounds, its direct application in this field remains an area for potential future exploration.

Use as Biochemical Probes for Cellular Pathway Investigations

Biochemical probes are small molecules used as tools to study and understand complex cellular functions, such as signaling pathways. nih.govyoutube.com While direct applications of this compound as a biochemical probe are not widely documented, extensive research on its close structural analog, 2-methoxybenzamide (B150088), provides compelling evidence for its potential in this area.

Derivatives of 2-methoxybenzamide have been synthesized and identified as potent inhibitors of the Hedgehog (Hh) signaling pathway. nih.govnih.govsemanticscholar.org The Hh pathway is crucial during embryonic development and its abnormal activation is linked to the development and proliferation of various cancers. nih.gov The 2-methoxybenzamide scaffold has proven to be a highly effective "connector" in molecules designed to target the Smoothened (Smo) receptor, a key protein in the Hh pathway. semanticscholar.org By inhibiting Smo, these compounds block the signaling cascade, making them valuable probes for studying the pathway and as potential anticancer agents.

Research has shown that modifying the groups attached to the 2-methoxybenzamide core allows for the fine-tuning of inhibitory activity. semanticscholar.org For example, one study synthesized a series of derivatives and measured their ability to inhibit the Hh pathway, reported as the IC₅₀ value (the concentration required to inhibit 50% of the pathway's activity).

Table 2: Hedgehog Pathway Inhibition by 2-Methoxybenzamide Derivatives

CompoundPart A MoietyPart B MoietyYield (%)IC₅₀ (μM)Reference
17 Phenyl Imidazole (B134444)2-Cl-Phenyl790.12 ± 0.06 semanticscholar.org
18 Benzimidazole2,4-Cl₂-Phenyl760.26 ± 0.08 semanticscholar.org
19 Phenyl Imidazole3-F-Phenyl840.31 ± 0.09 semanticscholar.org
20 Phenyl Imidazole4-F-Phenyl820.25 ± 0.04 semanticscholar.org
21 Phenyl Imidazole2-Cl-Pyridinyl810.03 ± 0.01 semanticscholar.org

This table is interactive. You can sort and filter the data.

The success of the 2-methoxybenzamide scaffold strongly suggests that this compound could serve a similar function. The minor difference—an ethoxy group instead of a methoxy (B1213986) group—is a common structural modification in medicinal chemistry, and derivatives based on this compound could foreseeably be developed as analogous probes for investigating the Hh pathway and other cellular processes.

Exploration in Materials Science

The properties of organic molecules are being increasingly harnessed to create advanced materials with novel electronic and optical properties. The benzamide structural motif has been explored in this context, particularly for applications in organic light-emitting diodes (OLEDs).

OLEDs are a major technology in modern displays and lighting, relying on organic molecules that emit light when an electric current is applied. The performance of an OLED device is highly dependent on the chemical structure of the materials used in its emissive and charge-transporting layers. Research has shown that various complex amide and imidazole derivatives, such as pyrene-benzimidazole and other fused aromatic amides, can function as highly efficient blue light emitters. nih.govmdpi.com

These materials often feature large, rigid, and planar aromatic systems to achieve the desired photophysical properties. While this compound itself is too simple to be an effective emitter, its core benzamide structure is a component of these more complex and successful OLED materials. mdpi.com This indicates that this compound can serve as a foundational building block for the synthesis of more elaborate derivatives designed specifically for materials science applications. By chemically attaching larger chromophores (light-absorbing and -emitting groups) to the this compound scaffold, it may be possible to develop new, custom-designed materials for use in OLEDs.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. manchester.ac.uk Molecules that form liquid crystal phases (mesogens) typically have specific structural characteristics, most notably an elongated and rigid shape, often composed of multiple aromatic rings linked together. koyauniversity.orgresearchgate.net This molecular geometry allows them to align in a preferred direction, giving the material its unique optical properties.

The molecular structure of this compound, being relatively small and not sufficiently elongated or rigid, does not align with the typical requirements for forming liquid crystal phases. Consequently, its application and exploration in the field of liquid crystals are not documented in the scientific literature.

Optoelectronic and Sensing Applications for Related Thiazolothiazole-Benzamide Hybrids

While specific research focusing exclusively on this compound-thiazolothiazole hybrids is not extensively documented in publicly available literature, the potential for their application in optoelectronics and sensing can be inferred from the well-established properties of both thiazolothiazole (TTz) and benzamide derivatives. The combination of these two moieties is anticipated to yield novel materials with tailored electronic and photophysical characteristics.

Thiazolothiazole-based compounds are recognized for their rigid, planar structure and extended π-conjugated system, which are desirable features for optoelectronic materials. rsc.org These characteristics facilitate strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. rsc.org Research has demonstrated that TTz derivatives are promising candidates for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and tunable emission spectra of TTz-based materials make them suitable for use as emitters in OLEDs. By modifying the substituents on the TTz core, the emission color can be tuned across the visible spectrum, from blue to orange-red. rsc.org

Organic Photovoltaics (OPVs): The electron-accepting nature of the TTz core allows it to be paired with electron-donating moieties to create donor-acceptor type materials for the active layer in OPVs.

Fluorescent Sensors: The fluorescence of thiazolothiazole derivatives can be sensitive to the presence of specific analytes, such as metal ions. For instance, certain thiazolothiazole derivatives have been shown to act as fluorescent chemosensors for ions like Cr³⁺ and Al³⁺. acs.org

Benzamide derivatives, on the other hand, can also be functionalized to create photoactive materials. Benzothiazole-based molecules, which share structural similarities with benzamides, have been investigated for their electroluminescent properties and have been used in the development of blue-light-emitting materials for OLEDs. researchgate.net

The hybridization of a thiazolothiazole core with a benzamide moiety could therefore lead to multifunctional materials. The benzamide group could be functionalized to fine-tune the electronic properties, solubility, and solid-state packing of the hybrid molecule, while the thiazolothiazole unit would provide the essential photophysical and charge-transport properties. It is conceivable that such hybrids could be designed to exhibit intramolecular charge transfer (ICT) characteristics, which are highly desirable for creating sensitive ratiometric fluorescent sensors and materials for nonlinear optics.

Environmental Impact Assessment of Synthetic Routes (Green Metrics)

The environmental impact of synthesizing this compound, like any chemical process, can be evaluated using a set of principles and metrics collectively known as green chemistry. These metrics provide a quantitative framework for assessing the sustainability of a chemical reaction, focusing on minimizing waste, energy consumption, and the use of hazardous substances. acs.orgwhiterose.ac.uk

A common laboratory-scale synthesis of this compound could proceed via the acylation of ethoxyamine with benzoyl chloride. To assess the "greenness" of this and alternative synthetic routes, several key metrics can be employed.

Key Green Chemistry Metrics for Amide Synthesis

MetricDescriptionIdeal ValueSignificance for Amide Synthesis
Atom Economy (AE) A measure of the efficiency with which atoms from the reactants are incorporated into the final product. primescholars.comwikipedia.org100%Highlights the amount of waste generated at the atomic level. Addition reactions are typically 100% atom economical. nih.govrsc.org
E-Factor The mass ratio of waste produced to the mass of the desired product. tudelft.nlsheldon.nlrsc.org0Provides a simple and comprehensive measure of the total waste generated in a process, including solvent losses and reaction byproducts.
Process Mass Intensity (PMI) The ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. acs.orgwalisongo.ac.id1A holistic metric that reflects the overall efficiency of a process from start to finish.
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product. acs.org100%Similar to atom economy but considers the actual yield of the reaction.

A comparative analysis of different amide synthesis routes highlights the trade-offs between yield, reaction conditions, and environmental impact. For instance, while the use of coupling reagents can lead to high yields, they often have poor atom economy and generate significant waste. acs.orgwalisongo.ac.id In contrast, catalytic methods, such as using boric acid, can be more environmentally benign by reducing the amount of waste generated. acs.orgwalisongo.ac.id

Hypothetical Green Metrics for this compound Synthesis Routes

To illustrate the application of these metrics, let's consider two hypothetical synthetic routes to this compound:

Route A: Benzoyl Chloride Method

This traditional method involves reacting benzoyl chloride with ethoxyamine. While often high-yielding, it generates hydrochloric acid as a stoichiometric byproduct.

Route B: Catalytic Amidation

A greener alternative could involve the direct catalytic amidation of benzoic acid with ethoxyamine, using a suitable catalyst and removing water as the only theoretical byproduct.

MetricRoute A (Benzoyl Chloride)Route B (Catalytic Amidation)
Atom Economy < 100% (due to HCl byproduct)Potentially higher than Route A (water is the only byproduct)
E-Factor Likely > 1 (includes HCl and solvent waste)Potentially < 1 (less stoichiometric byproduct)
Process Mass Intensity Higher (due to workup to remove HCl)Lower (simpler workup)

Future Directions and Emerging Research Areas

Integration of Artificial Intelligence and Machine Learning in N-Ethoxybenzamide Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the landscape of chemical synthesis and drug discovery, with significant implications for this compound research. acs.orgacs.org These computational tools can analyze vast datasets of chemical reactions to predict novel synthetic pathways, optimize reaction conditions, and even forecast the biological activities of new derivatives.

Machine learning algorithms can be trained on existing reaction databases to propose efficient retrosynthetic routes for this compound analogues, potentially reducing the time and resources required for their synthesis. beilstein-journals.orgnih.gov Furthermore, AI can assist in the design of experiments by predicting the optimal solvent, catalyst, and temperature for a given transformation, thereby increasing reaction yields and minimizing byproducts. beilstein-journals.org The integration of AI with automated synthesis platforms could enable the high-throughput generation and screening of this compound libraries for various applications. researchgate.net

Table 1: Potential Applications of AI and Machine Learning in this compound Research

Application Area Description Potential Impact
Retrosynthetic Analysis AI algorithms predict viable synthetic routes to novel this compound derivatives by working backward from the target molecule. nih.gov Accelerates the discovery of new synthetic methodologies and reduces reliance on traditional, often time-consuming, trial-and-error approaches.
Reaction Condition Optimization Machine learning models suggest optimal reaction parameters (e.g., temperature, solvent, catalyst) to maximize yield and purity. beilstein-journals.org Improves the efficiency and sustainability of chemical synthesis, leading to cost savings and reduced waste.
Property Prediction In silico models predict the physicochemical and biological properties of unsynthesized this compound derivatives. Enables the prioritization of synthetic targets with desired characteristics, streamlining the discovery process.

Novel Catalytic Systems for Ethoxybenzamide Derivatization

The development of innovative catalytic systems offers a powerful avenue for the derivatization of this compound, enabling the construction of complex molecular architectures that are inaccessible through traditional methods. Modern catalysis provides tools for selective functionalization, which can be applied to the this compound core to generate a diverse range of analogues with tailored properties.

Recent advances in transition-metal catalysis, particularly with nickel, have enabled the activation and functionalization of otherwise inert C-H bonds. beilstein-journals.org These methods could be applied to the aromatic ring or the ethoxy group of this compound, allowing for the introduction of new functional groups. Photoredox catalysis, which uses light to drive chemical reactions, has also emerged as a mild and efficient method for forging new bonds and could be employed for the derivatization of this compound under gentle conditions. nih.gov

Table 2: Emerging Catalytic Systems for this compound Derivatization

Catalytic System Description Potential Application to this compound
Nickel-Catalyzed C-H Activation Utilizes a nickel catalyst to selectively functionalize carbon-hydrogen bonds, which are typically unreactive. beilstein-journals.org Derivatization of the benzene (B151609) ring or the ethoxy group to introduce new substituents and modify the molecule's properties.
Photoredox Catalysis Employs a photocatalyst that, upon light absorption, can mediate electron transfer to activate substrates for reaction. nih.gov Enabling novel transformations of this compound, such as the introduction of complex fragments or the formation of new ring systems under mild conditions.
Dual Catalysis The combination of two different catalytic cycles (e.g., photoredox and nickel catalysis) to achieve transformations not possible with either system alone. nih.gov Accessing unique and complex this compound derivatives through synergistic catalytic activity.

| Enzymatic Catalysis | The use of enzymes to catalyze reactions with high selectivity and efficiency under environmentally benign conditions. | Selective modification of this compound, for example, through hydroxylation or other transformations at specific positions. |

Advanced in silico Modeling for Predictive Insights

Advanced computational modeling, or in silico analysis, provides a powerful and cost-effective means to predict the properties and behavior of this compound and its derivatives before they are synthesized in the lab. arxiv.org These methods can significantly accelerate the research and development process by prioritizing compounds with the highest potential for a given application.

Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the structural features of this compound analogues with their biological activity. researchgate.netmdpi.com Molecular docking simulations can predict how these molecules might bind to specific protein targets, offering insights into their potential as therapeutic agents. researchgate.netmdpi.com Furthermore, ADME (Absorption, Distribution, Metabolism, and Excretion) models can forecast the pharmacokinetic profiles of new derivatives, which is a critical aspect of drug development. nih.gov

Table 3: In Silico Modeling Techniques for this compound Research

Modeling Technique Description Predictive Insight for this compound
Quantitative Structure-Activity Relationship (QSAR) Statistical models that relate the chemical structure of a molecule to its biological activity. researchgate.netmdpi.com Prediction of the potential biological effects of novel this compound derivatives based on their structural features.
Molecular Docking Computational simulation of the binding of a molecule to a target receptor, such as a protein. researchgate.netmdpi.com Identification of potential biological targets for this compound and its analogues, and elucidation of their binding mechanisms.
ADME Prediction Models that predict the absorption, distribution, metabolism, and excretion properties of a compound in the body. nih.gov Early assessment of the drug-like properties of this compound derivatives, helping to identify candidates with favorable pharmacokinetics.

| Molecular Dynamics Simulations | Simulation of the movement of atoms and molecules over time to understand their dynamic behavior. | Provides insights into the conformational flexibility of this compound and its interactions with its environment. |

Exploration of this compound in Unconventional Chemical Transformations

Future research into this compound is likely to venture into the realm of unconventional chemical transformations, leveraging the unique reactivity of this molecule to forge novel chemical bonds and structures. These exploratory studies could uncover new synthetic methodologies and expand the chemical space accessible from this versatile starting material.

Photoredox catalysis, for instance, is a rapidly evolving field that utilizes visible light to initiate single-electron transfer processes, leading to the formation of highly reactive radical intermediates. youtube.com The this compound scaffold could be an interesting substrate for such reactions, potentially enabling transformations that are difficult to achieve with traditional thermal methods. nih.govyoutube.com The weak N-O bond in N-alkoxyamides could also be targeted in radical-based reactions to generate amidyl radicals, which are valuable intermediates in organic synthesis.

Table 4: Potential Unconventional Transformations for this compound

Transformation Type Description Potential Outcome for this compound
Photoredox-Mediated Reactions Use of light and a photocatalyst to generate radical intermediates that can participate in a variety of bond-forming reactions. youtube.comyoutube.com Access to novel this compound derivatives through reactions such as C-H functionalization, cross-coupling, and cyclization under mild conditions.
Electrochemical Synthesis The use of electricity to drive chemical reactions, offering a green and often highly selective alternative to traditional reagents. Development of new methods for the synthesis and derivatization of this compound with high atom economy and reduced waste.
Radical-Based Transformations Reactions that proceed through radical intermediates, often enabling unique bond formations and skeletal rearrangements. Exploration of the reactivity of the N-O bond to generate amidyl radicals, leading to the synthesis of complex nitrogen-containing molecules.

| Mechanochemistry | The use of mechanical force (e.g., ball milling) to induce chemical reactions, often in the absence of solvent. | A sustainable approach to the synthesis and derivatization of this compound, potentially leading to new solid-state reactivity. |

Q & A

Q. What are the primary synthetic routes for N-ethoxybenzamide derivatives, and how do reaction conditions influence yield?

this compound derivatives are commonly synthesized via Rhodium-catalyzed C–H activation, enabling coupling with alkynes or strained cyclopropanol/cyclobutanol systems. For instance, Rh(III) catalysts facilitate ortho-C–H activation of this compound, achieving yields up to 92% under optimized conditions (e.g., solvent, temperature). Alternative methods include multi-step protocols involving acylation and cyclization, where purity and yield depend on stepwise optimization .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound and its derivatives?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and electronic environments.
  • GC-MS or HPLC for purity assessment, particularly for intermediates in multi-step syntheses.
  • IR spectroscopy to identify functional groups like amides (C=O stretch ~1650 cm⁻¹) and ethoxy groups (C-O stretch ~1250 cm⁻¹). Reference databases such as NIST provide validated spectral data for cross-comparison .

Advanced Research Questions

Q. How can contradictory data in catalytic mechanisms involving Rhodium complexes be resolved?

Rhodium-catalyzed reactions often involve redox cycles (e.g., Rh(III) → Rh(I) reduction during coupling, followed by reoxidation via substrate N–OEt fragments). Discrepancies in proposed mechanisms require kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and isotopic labeling (e.g., ¹⁸O tracing) to validate intermediates. Computational modeling (DFT) can further clarify transition states and energetics .

Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with high enantiomeric purity?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Rhodium catalyst stability.
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions in cyclization steps.
  • Chiral auxiliaries : Use of enantioselective ligands (e.g., BINOL derivatives) in asymmetric catalysis. Iterative DOE (Design of Experiments) frameworks are critical for balancing yield and purity .

Q. How do structural modifications to this compound alter its biological interactions, and how can conflicting bioactivity data be reconciled?

Substituents like nitro, acetyl, or methoxy groups influence binding affinities to biological targets (e.g., enzymes, receptors). Conflicting bioactivity data may arise from assay variability (e.g., cell line specificity) or pharmacokinetic factors (e.g., metabolic stability). Meta-analyses of dose-response curves and in silico docking studies (e.g., AutoDock Vina) can identify structure-activity trends .

Methodological and Safety Considerations

Q. What safety protocols are essential when handling this compound in catalytic or high-temperature reactions?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Gloves (nitrile) and goggles to prevent dermal/ocular exposure.
  • Waste disposal : Neutralize acidic/basic residues before disposal. Hazard analyses (e.g., HAZOP) must precede scale-up, particularly for reactions involving Rhodium catalysts or high-pressure conditions .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound derivatives?

Discrepancies often stem from incomplete characterization (e.g., residual solvent contamination). Standardize toxicity assays (e.g., Ames test for mutagenicity, LC50 for acute toxicity) and validate compound purity via elemental analysis. Cross-reference data from authoritative databases (e.g., PubChem, ECHA) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing biological activity data from this compound derivatives?

  • Dose-response modeling : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values.
  • Multivariate analysis : PCA (Principal Component Analysis) to identify dominant variables in bioactivity datasets.
  • Reproducibility checks : Triplicate experiments with positive/negative controls to minimize batch effects .

Q. How can researchers validate synthetic pathways for this compound derivatives to ensure reproducibility?

  • Stepwise intermediate characterization : Isolate and characterize each intermediate via NMR and HRMS.
  • Reaction monitoring : In situ FTIR or Raman spectroscopy to track reaction progress.
  • Open-access protocols : Publish detailed procedures in repositories like protocols.io to enhance transparency .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.